2,4-Diaminophenoxyethanol

Catalog No.
S593756
CAS No.
70643-19-5
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminophenoxyethanol

CAS Number

70643-19-5

Product Name

2,4-Diaminophenoxyethanol

IUPAC Name

2-(2,4-diaminophenoxy)ethanol

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2

InChI Key

WCPGNFONICRLCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)OCCO

Synonyms

2,4-diaminophenoxyethanol, 2-(2',4'-diaminophenoxy)ethanol, 2-(2',4'-diaminophenoxy)ethanol dihydrochloride, 2-(2',4'-diaminophenoxy)ethanol sulfate, 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1)

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO
  • Potential applications based on structure

    The presence of two amine groups (NH2) suggests 2-(2,4-Diaminophenoxy)ethanol might have properties relevant to research areas that utilize diamines. These include applications in:

    • Organic synthesis: As a building block for the creation of more complex molecules with specific functionalities.
    • Polymer chemistry: As a component of polymers with unique properties.
    • Material science: In the development of materials with tailored properties, such as adhesives or coatings.
  • Similarities to other aromatic diamines

    -(2,4-Diaminophenoxy)ethanol shares structural similarities with some aromatic diamines used in scientific research. For instance, p-phenylenediamine (PPD) is a well-known aromatic diamine used in various applications, including:

    • Development of dyes and pigments
    • Analytical chemistry
    • Biological staining

2,4-Diaminophenoxyethanol is an organic compound characterized by the presence of two amino groups and a phenoxyethanol structure. It exists in various salt forms, including dihydrochloride and sulfate, which are commonly used in cosmetic formulations, particularly in oxidative hair coloring products. The compound has a molecular formula of C8H12N2O2C_8H_{12}N_2O_2 for the free base and C8H12N2O22HClC_8H_{12}N_2O_2\cdot 2HCl for the dihydrochloride form, with a molecular weight of approximately 241.12 g/mol for the hydrochloride variant .

The mechanism by which DPOE functions in hair dye formulations is not entirely understood. It is believed to play a role in the oxidation process that leads to color formation within the hair []. However, further research is needed to elucidate the specific interactions and mechanisms involved.

The chemical behavior of 2,4-diaminophenoxyethanol is influenced by its functional groups. It can undergo various reactions typical of amines and phenols, including:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Nitration: Introduction of nitro groups under acidic conditions.
  • Oxidation: Oxidative reactions that can convert amines to nitroso compounds or other nitrogen oxides.

The compound's reactivity is largely attributed to the amino groups, which can participate in nucleophilic substitution reactions.

The synthesis of 2,4-diaminophenoxyethanol typically involves:

  • Starting Materials: Phenol derivatives and ethylene glycol.
  • Reagents: Ammonia or primary amines for the introduction of amino groups.
  • Conditions: The reaction is often conducted under controlled temperatures with catalysts to enhance yield.

For example, one common synthetic route involves the reaction of 2,4-dichlorophenol with ethylene glycol in the presence of ammonia under heat .

The primary applications of 2,4-diaminophenoxyethanol include:

  • Cosmetics: Used as a dye intermediate in oxidative hair coloring products.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological properties.
  • Research: Utilized in studies investigating skin sensitization and other dermal reactions.

Studies on the interactions of 2,4-diaminophenoxyethanol with biological systems indicate that it can induce skin sensitization reactions upon repeated exposure. The main route of exposure is dermal, leading to potential allergic responses in sensitive individuals . Additionally, its interaction with cellular components may lead to oxidative stress, contributing to its biological activity.

Several compounds are structurally or functionally similar to 2,4-diaminophenoxyethanol. These include:

Compound NameChemical FormulaNotable Features
2-AminophenolC6H7NOUsed as a dye precursor; less toxic than 2,4-diaminophenoxyethanol.
m-PhenylenediamineC6H8N2Known for its use in hair dyes; higher sensitization potential.
4-AminophenolC6H7NOSimilar applications in dyeing; lower skin irritation potential.
2,5-DiaminotolueneC7H10N2Used in polymer chemistry; distinct toxicity profile.

Uniqueness of 2,4-Diaminophenoxyethanol

What sets 2,4-diaminophenoxyethanol apart from these compounds is its specific application in oxidative hair dyes and its unique combination of amino and phenolic functionalities that contribute to its reactivity and biological activity. Its dual role as both a dye precursor and a potential skin sensitizer makes it particularly noteworthy in cosmetic chemistry .

XLogP3

-0.1

UNII

8DI56TBP4B

Related CAS

66422-95-5 (di-hydrochloride)
70643-20-8 (sulfate[1:1])

Other CAS

70643-19-5

Wikipedia

2-(2,4-diaminophenoxy)ethanol

Dates

Modify: 2023-08-15

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